molecular formula C17H18N4S B2566918 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione CAS No. 1022892-14-3

4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione

Cat. No.: B2566918
CAS No.: 1022892-14-3
M. Wt: 310.42
InChI Key: XDFSWNXPXJMPGB-UHFFFAOYSA-N
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Description

4-(4-Isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This derivative belongs to the 1,2,4-triazole-3-thione class, a scaffold renowned for its diverse biological activities and strong binding affinity for biological receptors and enzymes due to multiple nucleophilic centers capable of various non-covalent interactions. While specific data on this compound is being established, its molecular architecture suggests significant research potential. Analogous 1,2,4-triazole-3-thiones have demonstrated a broad spectrum of biological activities in scientific studies, including potent antimicrobial (antibacterial and antifungal), antitumor, anti-inflammatory, and antioxidant effects. The structural motif of a triazole ring linked to a pyridine system is a recognized pharmacophore in anticancer agent development. Research on similar hybrids has shown that such compounds can exert cytotoxic activities against various human cancer cell lines, with some derivatives exhibiting promising selectivity towards cancerous over normal cells. Mechanistic studies on related triazole derivatives indicate the ability to induce apoptotic cell death through a significant increase in caspase-3 and p53 protein levels, and to inhibit the efflux function of P-glycoprotein, a key player in multidrug resistance. The specific substitution pattern on the triazole core, particularly at the N-4 and 5- positions, is known to critically influence the compound's electronic properties and its ability to bind to biological targets, making this compound a valuable subject for further structure-activity relationship (SAR) investigations.

Properties

IUPAC Name

4-(3-methyl-4-propan-2-ylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-11(2)15-5-4-14(10-12(15)3)21-16(19-20-17(21)22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFSWNXPXJMPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: Investigated for its effects on various biological pathways and targets.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Position 4/5) Key Functional Groups Applications Key Findings
Target Compound 4-(4-Isopropyl-3-methylphenyl), 5-(pyridin-4-yl) Thione, pyridinyl Potential corrosion inhibition, anticonvulsant Hypothesized moderate adsorption and CNS activity
4MPT () 4-amino-2-[(4-methylpiperazin-1-yl)methyl], 5-(pyridin-4-yl) Mannich base, piperazine Corrosion inhibition 92.8% efficiency on carbon steel
TP-315 () 4-hexyl, 5-(3-chlorophenyl) Chlorophenyl, hexyl Anticonvulsant Effective in MES model, sodium channel modulation
4-(2-Methoxyphenyl)-5-(pyridin-4-yl) () 4-(2-methoxyphenyl), 5-(pyridin-4-yl) Methoxy, pyridinyl Pharmaceutical intermediate Enhanced solubility vs. target compound

Biological Activity

The compound 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing knowledge regarding the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_4\text{S}

This structure features a triazole ring, a thione group, and substituents that enhance its biological profile.

Triazole derivatives are known for their ability to interact with various biological targets. The mechanism of action for This compound primarily involves:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
  • Antimicrobial Activity : The triazole moiety is recognized for its antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Results indicated significant cytotoxicity, particularly against melanoma cells, suggesting selectivity towards malignant cells .
Cell LineIC50 (µM)Selectivity Index
IGR39 (Melanoma)10High
MDA-MB-231 (Breast)20Moderate
Panc-1 (Pancreatic)25Low

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Fungal Inhibition : Studies show that triazole derivatives exhibit potent antifungal activity against species like Candida albicans and Aspergillus fumigatus .
MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus fumigatus16 µg/mL

Case Studies

  • Study on Melanoma Cells : A recent publication demonstrated that derivatives of triazole thiones exhibited enhanced cytotoxicity in 3D cell cultures compared to traditional 2D cultures. This suggests that the compound may effectively target tumor microenvironments .
  • Antifungal Efficacy : Another study assessed the antifungal activity of various triazole derivatives, including our compound. It was found to be effective against drug-resistant strains of fungi, indicating its potential as a therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-isopropyl-3-methylphenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione?

  • Methodology : The synthesis of structurally analogous triazole-3-thiones typically involves cyclization of substituted hydrazides with aldehydes or ketones under basic conditions. For example, cyclization using thiourea or thiosemicarbazide in ethanol under reflux yields the triazole-thione core . For the target compound, replace the substituents (e.g., 4-isopropyl-3-methylphenyl and pyridin-4-yl groups) in the precursor molecules. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Reaction optimization (temperature, solvent, stoichiometry) is recommended to improve yields .

Q. How can the molecular structure of this compound be experimentally validated?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., pyridine protons resonate near δ 8.5–9.0 ppm, aromatic protons from the isopropyl-methylphenyl group at δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm the presence of the thione (C=S) stretch at ~1200–1250 cm⁻¹ and triazole ring vibrations at ~1500–1600 cm⁻¹ .
  • X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodology :

  • HPLC/LC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with UV detection (λ = 254 nm for aromatic systems) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen/air atmospheres.
  • Solubility studies : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) to guide formulation for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Methodology : Perform quantum chemical calculations (B3LYP/6-311G(d,p) basis set) to:

  • Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data .
  • Calculate HOMO-LUMO energies to assess charge transfer behavior and redox potential. For example, triazole-thiones often exhibit HOMO-LUMO gaps <5 eV, suggesting semiconducting properties .
  • Analyze molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites for reaction design .

Q. What strategies address contradictions in biological activity data for triazole-3-thiones?

  • Methodology :

  • Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-specific effects.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases, enzymes). Compare results with experimental IC₅₀ data to validate hypotheses .
  • ADME-Tox profiling : Apply in silico tools (e.g., SwissADME, ProTox-II) to assess bioavailability, cytochrome P450 interactions, and toxicity, which may explain discrepancies between in vitro and in vivo results .

Q. How can substituent modifications enhance the compound’s pharmacological profile?

  • Methodology :

  • SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl and pyridyl groups. Test for activity against disease-relevant targets (e.g., antimicrobial, anticancer assays) .
  • Crystallographic analysis : Compare X-ray structures to correlate steric/electronic effects with bioactivity. For example, bulky substituents (isopropyl) may improve target binding via hydrophobic interactions .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and topological polar surface area .

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